molecular formula C23H22O3 B8511665 trityloxy-acetic Acid Ethyl Ester CAS No. 58352-78-6

trityloxy-acetic Acid Ethyl Ester

Cat. No.: B8511665
CAS No.: 58352-78-6
M. Wt: 346.4 g/mol
InChI Key: QDTSIDJCWZNUPD-UHFFFAOYSA-N
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Description

Trityloxy-acetic Acid Ethyl Ester is a useful research compound. Its molecular formula is C23H22O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

58352-78-6

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-trityloxyacetate

InChI

InChI=1S/C23H22O3/c1-2-25-22(24)18-26-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3

InChI Key

QDTSIDJCWZNUPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trityl chloride (279 g, 1.0 mol) was dissolved in EDC (680 ml, 5 ml/g with respect to ethyl glycolate), and ethyl glycolate (135 g, 1.3 mol) was added to the mixture. Pyridine (99 g, 1.25 mol) was added thereto, and the mixture was stirred for 19 hours at 40° C. After completion of the reaction was confirmed by HPLC, 0.5 N aqueous hydrochloric acid solution (270 ml, 2 ml/g with respect to ethyl glycolate) was added to make the reaction solution a two-phase solution, which was then extracted. After the extraction was performed once again, EDC was distilled under reduced pressure. In order to obtain the compound of formula (8) as a solid form, hexane (680 ml) was added to the concentrated compound, the temperature was lowered to 0° C., and the mixture was stirred for about 3 hours and filtered.
Quantity
279 g
Type
reactant
Reaction Step One
Name
Quantity
680 mL
Type
solvent
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two
Quantity
99 g
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of (chloromethanetriyl)tribenzene (9.8 g, 35.2 mmol) in DCM (500 ml), ethyl 2-hydroxyacetate (4.33 ml, 45.7 mmol) and Py (3.70 ml, 45.7 mmol) were added at RT. The reaction was heated at 50° C. for 9 hours. HCl 2N was added to the mixture, and the organic phase was separated, dried over Na2SO4 and evaporated under vacuum. The resulting white solid was triturated in Hexane. Ethyl 2-(trityloxy)acetate was obtained (8.2 g, 23.67 mmol, 67.3% yield) and used in the following step without further purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
4.33 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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